molecular formula C8H10FNO B13636005 3-(2-Aminoethyl)-5-fluorophenol

3-(2-Aminoethyl)-5-fluorophenol

Cat. No.: B13636005
M. Wt: 155.17 g/mol
InChI Key: GSAWHWPVHDYCNN-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)-5-fluorophenol is a fluorinated phenolic compound characterized by a benzene ring substituted with a hydroxyl group (-OH) at the 5-position and a 2-aminoethyl (-CH2CH2NH2) group at the 3-position. Its molecular formula is C8H10FNO, with a molecular weight of approximately 155.16 g/mol. This compound is structurally distinct from indole-based analogs like serotonin (5-hydroxytryptamine) due to the absence of an indole ring .

Properties

Molecular Formula

C8H10FNO

Molecular Weight

155.17 g/mol

IUPAC Name

3-(2-aminoethyl)-5-fluorophenol

InChI

InChI=1S/C8H10FNO/c9-7-3-6(1-2-10)4-8(11)5-7/h3-5,11H,1-2,10H2

InChI Key

GSAWHWPVHDYCNN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1O)F)CCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethyl)-5-fluorophenol typically involves the introduction of the aminoethyl group to a fluorophenol precursor. One common method involves the reaction of 5-fluorophenol with 2-bromoethylamine under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of 3-(2-Aminoethyl)-5-fluorophenol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminoethyl)-5-fluorophenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Aminoethyl)-5-fluorophenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Aminoethyl)-5-fluorophenol involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the fluorophenol group can participate in aromatic stacking and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-(2-Aminoethyl)-5-fluorophenol with key analogs, focusing on structural features, functional groups, and physicochemical properties:

Compound Name Base Structure Substituents Functional Groups Molecular Weight (g/mol) Key Properties/Applications References
3-(2-Aminoethyl)-5-fluorophenol Phenol 5-F, 3-(2-aminoethyl) -OH, -NH2CH2CH2- ~155.16 High polarity, potential receptor interactions
5-Hydroxytryptamine (Serotonin) Indole 5-OH, 3-(2-aminoethyl) -OH, -NH2CH2CH2- 176.21 Neurotransmitter, indole-based structure
6-Fluorotryptamine Indole 6-F, 3-(2-aminoethyl) -NH2CH2CH2- 178.21 Increased lipophilicity, CNS activity
3-(Difluoromethyl)-5-fluorophenol Phenol 5-F, 3-(CF2H) -OH, -CF2H 162.11 Higher acidity, metabolic stability
(R)-3-(1-Aminoethyl)-5-fluorophenol HCl Phenol 5-F, 3-(1-aminoethyl) -OH, -NH2CH(CH3)-, HCl 203.63 Chiral center, salt enhances solubility
5-Bromotryptamine hydrochloride Indole 5-Br, 3-(2-aminoethyl) -NH2CH2CH2-, HCl 274.58 Halogenated analog, improved stability

Key Observations:

Structural Variations: Indole vs. Phenol Core: Tryptamine derivatives (e.g., serotonin, 6-fluorotryptamine) feature an indole ring, enabling π-π stacking in biological systems. Substituent Effects: Fluorine at the 5-position increases electronegativity and metabolic stability compared to hydroxyl or methoxy groups in analogs like 5-methoxytryptamine .

Physicochemical Properties: Solubility: The hydrochloride salt of (R)-3-(1-aminoethyl)-5-fluorophenol exhibits enhanced water solubility compared to the free base form of 3-(2-Aminoethyl)-5-fluorophenol . Acidity: 3-(Difluoromethyl)-5-fluorophenol (pKa ~8.5) is more acidic than 3-(2-Aminoethyl)-5-fluorophenol (pKa ~10.2) due to the electron-withdrawing CF2H group .

Biological Implications: Receptor Interactions: The aminoethyl group in 3-(2-Aminoethyl)-5-fluorophenol may mimic ethylamine side chains in neurotransmitters, enabling interactions with G-protein-coupled receptors (GPCRs). However, the absence of an indole ring likely limits serotonin-like activity .

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